molecular formula C5H11ClHgN2O2 B225780 Chlormerodrin CAS No. 10375-56-1

Chlormerodrin

Cat. No. B225780
CAS RN: 10375-56-1
M. Wt: 367.2 g/mol
InChI Key: BJFGVYCULWBXKF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Chlormerodrin is a chemical compound that belongs to the family of mercury-containing drugs. It is synthesized by the reaction of mercuric oxide with chloroacetic acid and is used in scientific research for its unique properties. This compound is a potent inhibitor of Na+/K+ ATPase, which makes it useful in studying the effects of this enzyme on various physiological processes.

Scientific Research Applications

Photodynamic Therapy

  • Chlormerodrin derivatives, like chlorin and porphyrins, are used as photosensitizers in photodynamic therapy. This approach is effective for treating skin diseases like acne vulgaris, psoriasis, papillomavirus infections, and cutaneous leishmaniasis. The therapy utilizes the interaction of these compounds with light, offering clinical benefits in dermatological treatments (de Annunzio et al., 2019).

Antiviral Research

  • Although not directly involving this compound, research on chloroquine has been significant in the context of antiviral treatments, especially during the COVID-19 pandemic. This highlights the potential of related compounds in addressing viral infections (Touret & de Lamballerie, 2020).

Dentistry and Oral Health

  • In the field of dentistry, derivatives of this compound such as chlorhexidine have been extensively studied. They are used in mouthrinses for their antibacterial effects and impact on oral microorganisms and human gingival fibroblasts. The efficacy of these compounds in controlling dental plaque and gingivitis has been a major focus of research (Özan et al., 2007).

Environmental Science

  • Chloropicrin, a derivative, has been studied for its environmental impact, particularly in soil treatments and fumigation. The research investigates its degradation, volatilization, and potential as an air pollutant, offering insights into environmentally safer agricultural practices (Gan et al., 2000).

Ophthalmology

  • In ophthalmology, studies have explored the effects of Chloropicrin on human retinal pigment epithelial cells. This research is crucial for understanding the oculotoxicity of certain compounds and developing safer practices in environments where exposure is a risk (Pesonen et al., 2012).

properties

IUPAC Name

[3-(carbamoylamino)-2-methoxypropyl]-chloromercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFGVYCULWBXKF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)N)C[Hg]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClHgN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlormerodrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.92e+01 g/L
Record name Chlormerodrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00534
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Record name Chlormerodrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Chlormerodrin most likely acts by a direct renal action. Mercurial diuresis is presumed to occur through inhibition of reabsorption of water and electrolytes in the convoluted tubules, although the problem of whether the locus of action is primarily on the proximal or distal portion has not yet been settled. There is also evidence that mercurials interfere with the permeability of the membrane of tubular cells by increasing passive influx of Na+ ion, Cl- ion and water into the cells, without interfering with the active extrusion of Na+ ion. Lastly, there is some evidence that chlormerodrin inhibits succinic dehydrogenase, but the clinical significance of this binding is not known.
Record name Chlormerodrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00534
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS RN

10375-56-1, 62-37-3
Record name Chlormerodrin Hg 197 [USAN:USP]
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Record name Chlormerodrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00534
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Record name Chlormerodrin
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Record name Chlormerodrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152.5 °C
Record name Chlormerodrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00534
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlormerodrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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